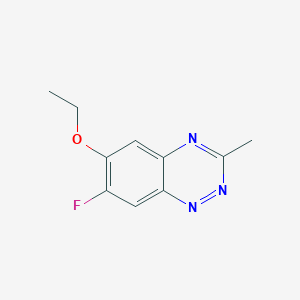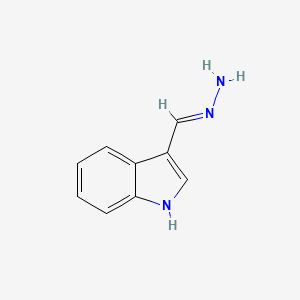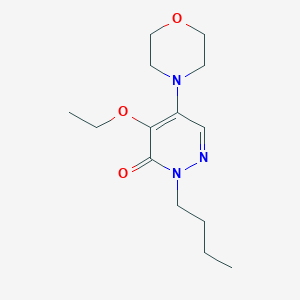![molecular formula C9H11ClN4 B13102839 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine CAS No. 1363405-31-5](/img/structure/B13102839.png)
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a][1,3,5]triazines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a tert-butyl group and a chlorine atom in the structure imparts unique chemical reactivity and stability to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyrazole with tert-butylamine, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis route may be optimized to enhance yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with dienes and other unsaturated compounds to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride (LAH) are used under controlled conditions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper and are conducted under inert atmosphere.
Major Products
The major products formed from these reactions include substituted pyrazolo[1,5-a][1,3,5]triazines, amines, and fused heterocyclic compounds. The specific products depend on the nature of the reagents and reaction conditions used .
Aplicaciones Científicas De Investigación
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antiviral, and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and covalent organic frameworks (COFs), due to its stability and reactivity.
Catalysis: It serves as a ligand in the development of metal-based catalysts for various organic transformations.
Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways. In medicinal applications, it may interfere with DNA replication or protein synthesis in microbial cells, leading to their inhibition or death .
Comparación Con Compuestos Similares
Similar Compounds
4,6-Di-tert-butyl-2-chloro-1,3,5-triazine: Similar in structure but lacks the pyrazole ring.
3-tert-Butyl-7,8-nitropyrazolo[5,1-c][1,2,4]triazin-4(6H)-one: Contains a nitro group and a different ring fusion pattern.
2-Amino-1,3,5-triazine: Lacks the pyrazole ring and tert-butyl group but shares the triazine core
Uniqueness
7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine is unique due to the presence of both a tert-butyl group and a chlorine atom, which impart distinct chemical reactivity and stability. Its fused ring system also contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
1363405-31-5 |
|---|---|
Fórmula molecular |
C9H11ClN4 |
Peso molecular |
210.66 g/mol |
Nombre IUPAC |
7-tert-butyl-4-chloropyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C9H11ClN4/c1-9(2,3)6-4-7-11-5-12-8(10)14(7)13-6/h4-5H,1-3H3 |
Clave InChI |
HTCTWYWOBUVGME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN2C(=C1)N=CN=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid](/img/structure/B13102764.png)

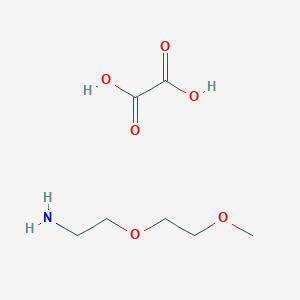
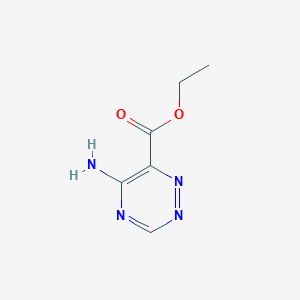
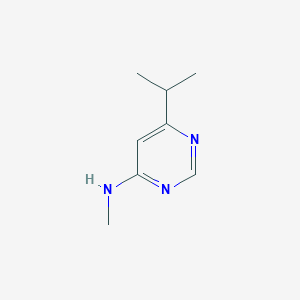
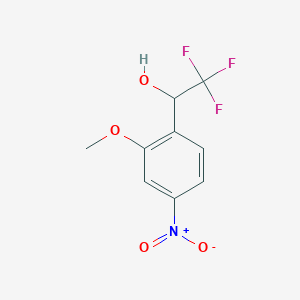
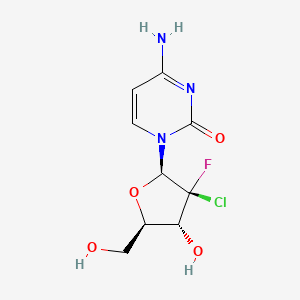
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)


![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
